molecular formula C16H14FN3OS2 B2655832 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897472-17-2

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2655832
CAS RN: 897472-17-2
M. Wt: 347.43
InChI Key: QEHJDQTYTQIXAC-UHFFFAOYSA-N
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Description

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound has shown promising results in various scientific studies, and its synthesis method has been well-established.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized and structurally analyzed, with significant findings reported in the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle. This compound was evaluated for antiproliferative activity, and its structure characterized using various spectroscopic methods, confirming its stability through inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Antimicrobial Activity

Some synthesized fluorinated benzothiazolo imidazole compounds, including derivatives related to the core structure of interest, have shown promising antimicrobial activity. This underlines the potential of such compounds in the development of new antimicrobial agents (Sathe et al., 2011).

Anticonvulsant Agents

Derivatives of the core compound have been synthesized and evaluated for their anticonvulsant activities. One particular derivative was found to be highly potent with a significant protective index, suggesting its potential as an anticonvulsant agent (Malik & Khan, 2014).

Catalyst- and Solvent-Free Synthesis

A study presented an efficient approach for the regioselective synthesis of a related compound through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This methodology offers a sustainable and environmentally friendly alternative for synthesizing such compounds (Moreno-Fuquen et al., 2019).

Antimicrobial and Antitumor Activity

New pyridine derivatives, including those related to the core chemical structure, have been synthesized and exhibited variable and modest antimicrobial activity against various strains of bacteria and fungi. Some of these compounds have also shown antitumor activity, highlighting their potential in medicinal chemistry (Patel et al., 2011).

properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHJDQTYTQIXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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